2-Hydroxy-N'-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide
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Overview
Description
2-Hydroxy-N’-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide is a complex organic compound with a molecular formula of C20H19N5O3 and a molecular weight of 377.406 g/mol . This compound is notable for its unique structure, which includes a pyrrolidinyl group and a pyrido[1,2-A]pyrimidin scaffold, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-N’-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide
- 2-Hydroxy-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide
Uniqueness
The uniqueness of 2-Hydroxy-N’-{(E)-[4-oxo-2-(1-pyrrolidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide lies in its specific structural features, such as the pyrrolidinyl group and the pyrido[1,2-A]pyrimidin scaffold.
Properties
Molecular Formula |
C20H19N5O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H19N5O3/c26-16-8-2-1-7-14(16)19(27)23-21-13-15-18(24-10-5-6-11-24)22-17-9-3-4-12-25(17)20(15)28/h1-4,7-9,12-13,26H,5-6,10-11H2,(H,23,27)/b21-13+ |
InChI Key |
HVDCYZUGUBJHIQ-FYJGNVAPSA-N |
Isomeric SMILES |
C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O |
Origin of Product |
United States |
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